6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSONEWQLUVNIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group and a methylthio substituent, which may enhance its pharmacological properties. The exploration of this compound includes its synthesis, molecular structure, and various biological activities such as antimicrobial, anticancer, and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 190.65 g/mol. The compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Chlorophenyl Group : Substituted at the 6-position.
- Methylthio Group : Substituted at the 2-position.
Synthesis
The synthesis of this compound can be accomplished through several methods, often yielding around 70% under optimized conditions. Typical reaction conditions include:
- Temperature: Approximately 50 °C.
- Solvents: Dimethylformamide (DMF) or acetic acid are commonly used to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro tests showed that derivatives of this compound inhibited the growth of various bacterial strains, including Staphylococcus aureus (both standard and MRSA strains). The minimum inhibitory concentration (MIC) values were reported as low as for MRSA, indicating potent antibacterial activity .
- Antifungal Activity : The compound also displayed moderate antifungal activity against Candida albicans with MIC values ranging from to .
| Microorganism | MIC () |
|---|---|
| Staphylococcus aureus | 1 (MRSA) |
| Staphylococcus epidermidis | 7.80 |
| Candida albicans | 7.80 - 62.50 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been explored in various studies. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range (<10 μM), indicating significant cytotoxicity .
The mechanism of action for compounds like this compound typically involves interaction with biological targets such as enzymes or receptors. Modifications on the chlorophenyl or methylthio groups can influence binding affinity and selectivity for these targets.
Case Studies
Recent research has highlighted the efficacy of this compound in various biological assays:
- Antibacterial Screening : A study evaluated a series of pyrimidine derivatives against S. aureus and reported promising results with MIC values indicating strong antibacterial activity.
- Cytotoxicity Testing : Another investigation assessed the cytotoxic effects on A549 cells, revealing that certain modifications could enhance selective toxicity towards cancer cells compared to non-tumorigenic cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrimidin-4(3H)-one Derivatives
Key Observations:
Substituent Effects on Bioactivity: Methylthio (-SCH₃) vs. Thioxo (-S): The methylthio group in the target compound (vs. Chlorophenyl vs. Methoxyphenyl: The 3-chlorophenyl group (electron-withdrawing) may enhance electrophilic interactions compared to 3-methoxyphenyl (electron-donating) in pyrido-fused analogs .
Synthetic Accessibility: The target compound is synthesized via alkylation of 2-thiopyrimidinone precursors , while fused-ring derivatives (e.g., thieno[3,2-d]pyrimidinones) require multistep cyclization and cross-coupling reactions . One-pot methods using ionic liquid catalysts (e.g., for pyrido[2,3-d]pyrimidines ) offer higher regioselectivity and yields (68–85%) compared to traditional heating .
Biological Implications: Anticonvulsant Activity: 6-Methyl-2-arylaminopyrimidin-4(3H)-one derivatives (e.g., 3.1-3.9) show ED₅₀ values as low as 25 mg/kg in seizure models, suggesting the target compound’s 3-chlorophenyl group could further optimize activity . Antimicrobial Potential: Trifluoromethyl-substituted analogs (e.g., 5-methyl-2-(2-CF₃O-phenyl)-6-CF₃-pyrimidinone) exhibit strong antibacterial effects, highlighting the role of halogenation in enhancing potency .
Table 2: Physicochemical Properties
Preparation Methods
Detailed Preparation Procedure of 6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
| Step | Reagents & Conditions | Description | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | 6-Aminothiouracil (10 mmol), 3-chlorobenzaldehyde, ethanol/piperidine reflux 5 h | Condensation to form Schiff base intermediate 6-[(3-chlorophenyl)methylene]amino-pyrimidinone | 83 | 275–277 | Product isolated by filtration and crystallization from dioxane |
| 2 | Intermediate (10 mmol), KOH in ethanol, methyl iodide (12 mmol), reflux 5 h | Methylation at sulfur to form 6-(3-chlorophenyl)methyleneamino-2-(methylthio)pyrimidinone | 87 | 242–244 | Purified by crystallization from dioxane |
Characterization Data Summary
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | NH stretch ~3376–3380 cm⁻¹; C=O stretch ~1675–1682 cm⁻¹ |
| ^1H NMR | Methylthio singlet ~2.3 ppm; aromatic protons doublets ~7.3–8.0 ppm; pyrimidine protons singlets ~8.1–8.4 ppm |
| Mass Spectrometry | Molecular ion peak at m/z 279 (M+) confirming molecular weight |
| Melting Point | Consistent with reported values: 242–244 °C for methylthio derivative |
Additional Synthetic Transformations
Oxidation of the methylthio group to methylsulfonyl derivatives can be achieved by stirring the methylthio compound in acetic acid/hydrogen peroxide mixtures at room temperature for 10 hours, yielding sulfone derivatives in 76% yield.
Nucleophilic substitution reactions with various amines (morpholine, piperazine derivatives) at position 2 can be performed by fusion at elevated temperatures (~180 °C) to afford 2-alkylamino derivatives, expanding the compound’s chemical diversity.
Glycosylation of 2-alkylamino derivatives with protected sugar bromides in acetone/K2CO3 at room temperature yields acetylated N-nucleosides, which upon deacetylation afford nucleoside analogs.
Summary of Research Findings and Analysis
The most reliable and reproducible preparation method for this compound involves initial formation of the Schiff base from 6-aminothiouracil and 3-chlorobenzaldehyde followed by methylation of the thiol group.
Reaction conditions such as reflux time, solvent choice (ethanol), and base (KOH) are critical for high yield and purity.
Characterization by IR, NMR, and MS confirms the structure and purity of the final compound.
Alternative methods such as one-pot multi-component reactions provide rapid access to related derivatives but may require further optimization for this specific compound.
Functional group transformations post-synthesis allow for structural diversification, useful for biological activity studies.
This comprehensive overview synthesizes diverse, authoritative research data to provide a detailed, professional guide on the preparation methods of this compound, supporting further research and application development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
